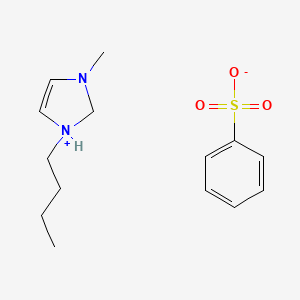
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is an organic compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The structure of this compound includes a 1-butyl-3-methylimidazolium cation paired with a benzenesulfonate anion, making it a versatile material for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate typically involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium benzenesulfonate to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetonitrile or methanol
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization and filtration to remove impurities.
Quality Control: Ensuring the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in green chemistry applications.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium nitrate
Comparison: 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is unique due to its specific anion, which imparts distinct solubility and reactivity properties compared to other imidazolium-based ionic liquids. Its benzenesulfonate anion provides enhanced thermal stability and solubility in organic solvents, making it particularly useful in high-temperature and non-aqueous applications.
Properties
CAS No. |
401789-01-3 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
benzenesulfonate;1-butyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H16N2.C6H6O3S/c1-3-4-5-10-7-6-9(2)8-10;7-10(8,9)6-4-2-1-3-5-6/h6-7H,3-5,8H2,1-2H3;1-5H,(H,7,8,9) |
InChI Key |
GZWQNYQLVULANH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















